molecular formula C13H14O3 B3058098 2,2,6-trimethyl-5-phenyl-4H-1,3-dioxin-4-one CAS No. 87769-42-4

2,2,6-trimethyl-5-phenyl-4H-1,3-dioxin-4-one

Cat. No. B3058098
CAS RN: 87769-42-4
M. Wt: 218.25 g/mol
InChI Key: YXFOYPAZJOIURV-UHFFFAOYSA-N
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Description

2,2,6-Trimethyl-4H-1,3-dioxin-4-one, also known as Diketene acetone adduct, is a technical grade chemical . It is generally used as a reactant for the synthesis of acetoacetic esters from aliphatic as well as aromatic alcohols . It can also acetoacetylate amines and thiols .


Synthesis Analysis

This compound can be synthesized from 3-oxobutanoic acid tert-butyl ester and acetone in a one-step reaction .


Molecular Structure Analysis

The empirical formula of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one is C7H10O3 . Its molecular weight is 142.15 . The SMILES string representation is CC1=CC(=O)OC©©O1 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of n20/D 1.460 (lit.) . Its boiling point is approximately 275 °C (lit.), and 65-67 °C/2 mmHg (lit.) . The melting point is 12-13 °C (lit.) . It is insoluble in water and has a density of 1.07 g/mL at 25 °C (lit.) .

properties

IUPAC Name

2,2,6-trimethyl-5-phenyl-1,3-dioxin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-9-11(10-7-5-4-6-8-10)12(14)16-13(2,3)15-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFOYPAZJOIURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(O1)(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30523030
Record name 2,2,6-Trimethyl-5-phenyl-2H,4H-1,3-dioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30523030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6-trimethyl-5-phenyl-4H-1,3-dioxin-4-one

CAS RN

87769-42-4
Record name 2,2,6-Trimethyl-5-phenyl-2H,4H-1,3-dioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30523030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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